molecular formula C27H26N8O4 B11673339 4-(morpholin-4-yl)-6-[(2E)-2-{3-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-1,3,5-triazin-2-amine

4-(morpholin-4-yl)-6-[(2E)-2-{3-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-1,3,5-triazin-2-amine

Cat. No.: B11673339
M. Wt: 526.5 g/mol
InChI Key: DGBQMLKLVHJVGX-MTDXEUNCSA-N
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Description

4-(MORPHOLIN-4-YL)-6-[(2E)-2-({3-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N-PHENYL-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a morpholine ring, a nitrophenyl group, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(MORPHOLIN-4-YL)-6-[(2E)-2-({3-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N-PHENYL-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized by the reaction of cyanuric chloride with aniline under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like triethylamine.

    Introduction of the Morpholine Ring: The morpholine ring is introduced by reacting the triazine intermediate with morpholine in the presence of a suitable catalyst.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is attached through a nucleophilic substitution reaction, where the nitrophenyl moiety is introduced using a nitrophenyl halide.

    Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the nitrophenyl intermediate with hydrazine hydrate under reflux conditions.

    Final Coupling: The final coupling step involves the reaction of the hydrazone intermediate with the triazine core, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring and the nitrophenyl group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine. Typical reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The triazine core can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. Reagents such as alkyl halides and aryl halides are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of nitro derivatives or morpholine N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted triazine derivatives.

Scientific Research Applications

4-(MORPHOLIN-4-YL)-6-[(2E)-2-({3-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N-PHENYL-1,3,5-TRIAZIN-2-AMINE has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound is studied for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal chemistry, it may act by binding to DNA or proteins, thereby inhibiting their function. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **4-(MORPHOLIN-4-YL)-6-[(2E)-2-({3-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N-PHENYL-1,3,5-TRIAZIN-2-AMINE
  • **4-(MORPHOLIN-4-YL)-6-[(2E)-2-({3-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N-PHENYL-1,3,5-TRIAZIN-2-AMINE

Uniqueness

The uniqueness of 4-(MORPHOLIN-4-YL)-6-[(2E)-2-({3-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N-PHENYL-1,3,5-TRIAZIN-2-AMINE lies in its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C27H26N8O4

Molecular Weight

526.5 g/mol

IUPAC Name

6-morpholin-4-yl-2-N-[(E)-[3-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4-N-phenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C27H26N8O4/c36-35(37)23-11-9-20(10-12-23)19-39-24-8-4-5-21(17-24)18-28-33-26-30-25(29-22-6-2-1-3-7-22)31-27(32-26)34-13-15-38-16-14-34/h1-12,17-18H,13-16,19H2,(H2,29,30,31,32,33)/b28-18+

InChI Key

DGBQMLKLVHJVGX-MTDXEUNCSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])NC5=CC=CC=C5

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])NC5=CC=CC=C5

Origin of Product

United States

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